8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
8-bromo-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-14-8-11-6-4(7(13)12-8)2-10-3-5(6)9/h2-3H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVZQRVMLUERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NC=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709905-39-4 | |
| Record name | 8-bromo-2-(methylsulfanyl)-3H,4H-pyrido[4,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one typically involves the preparation of intermediates followed by specific reactions to introduce the bromine and methylthio groups. One efficient approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then brominated to yield the desired compound .
Chemical Reactions Analysis
8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one." However, the search results do offer some related information that could be relevant.
Basic Information
this compound is a chemical compound with the molecular formula C8H6BrN3OS and a molecular weight of 272.12 . It has a predicted boiling point of 413.5±55.0 °C and a predicted density of 1.91±0.1 g/cm3 .
Related Research Areas
While specific applications for the target compound are not available in the search results, research on pyrimidines and related compounds suggests potential areas of interest:
- Pyrimidine Synthesis: Research has been done on synthesizing pyrimidine and related heterocyclic compounds, which could provide insights into creating this compound or similar structures .
- Antiviral Agents: N-heterocycles, including pyrimidines, have been explored as antiviral agents . Certain pyrimidine derivatives have shown activity against HIV-1 .
- Anti-inflammatory and Antimicrobial Activities: Some newly synthesized fused pyrimidines have demonstrated anti-inflammatory and antimicrobial activities .
- ** স্কিম 7):** Catalyzed methods have been used to synthesize pyrimidine, yielding pyrimidinones with high enantioselectivity .
Mechanism of Action
The mechanism of action of 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of cell signaling pathways that are essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Heterocycle Variations
- Pyrido[4,3-d]pyrimidinone vs. This modification increases molecular weight and may improve binding affinity to hydrophobic enzyme pockets compared to the non-fused target compound .
- Pyrido[3,4-d]pyrimidinone Derivatives: Analogs such as 8-(2-bromoacetyl)pyrido[3,4-d]pyrimidin-4(3H)-one (39) demonstrate the versatility of bromine as a leaving group for further functionalization (e.g., forming aminothiazole derivatives).
Substituent Comparisons
Halogenation Patterns :
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 2763157-90-8) replaces bromine with chlorine and fluorine at positions 5, 7, and 6. The electron-withdrawing effects of Cl/F may enhance metabolic stability but reduce solubility compared to the bulkier bromine in the target compound .
- 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (42) substitutes bromine with a methyl group, reducing steric hindrance and increasing lipophilicity, which could improve membrane permeability .
- Methylthio vs. Aryl/Amino Groups: The methylthio group at position 2 in the target compound is less electron-donating than aryl or amino substituents (e.g., 2-(4-fluorophenyl) or 2-(2-hydroxyphenyl) in thieno-fused analogs). This difference may influence kinase inhibition profiles, as aromatic substituents enhance π-π interactions in ATP-binding pockets .
Physical and Spectroscopic Properties
Biological Activity
8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 8-bromo-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one
- Molecular Formula: C₈H₆BrN₃OS
- Molecular Weight: 272.12 g/mol
- CAS Number: 1709905-39-4
Structural Characteristics:
The compound features a bromine atom at the 8th position and a methylthio group at the 2nd position of the pyrido[4,3-d]pyrimidine ring system, contributing to its unique biological properties.
This compound primarily functions as a kinase inhibitor . Kinases are crucial enzymes involved in various signaling pathways that regulate cell growth and proliferation. The compound binds to the active sites of specific kinases, inhibiting their activity and disrupting essential signaling pathways associated with cancer cell survival and proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells by targeting the epidermal growth factor receptor (EGFR) kinase .
Table 1: Summary of Anticancer Activity
Case Studies
-
Inhibition of EGFR Kinase :
A study evaluated various pyrido[2,3-d]pyrimidines, including derivatives of this compound. The compound exhibited an IC₅₀ value of 13 nM against the mutated EGFR L858R/T790M variant, showcasing its selectivity and potency compared to existing EGFR inhibitors like AZD9291 and olmutinib . -
Selectivity Studies :
Further investigations revealed that modifications to the acrylamide side chain significantly enhanced the anticancer activity of related compounds. This highlights the importance of structural optimization in developing effective kinase inhibitors from this chemical scaffold .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrido derivatives:
Q & A
Q. What are the recommended synthetic routes for 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
The synthesis of brominated pyridopyrimidinones typically involves cyclocondensation or multi-component reactions. A validated approach includes:
- Bromination of precursor pyridopyrimidinones : For example, reacting 2-aminonicotinic acid derivatives with brominating agents under controlled temperatures (140–150°C) to introduce the bromo group .
- One-pot synthesis : Using Brønsted-acidic ionic liquid catalysts (e.g., [DMBSI]HSO₄) to facilitate regioselective condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aldehydes and ethyl cyanoacetate. This method achieves yields of 70–86% under solvent-free conditions .
Key factors : Catalyst choice, solvent-free conditions, and reaction time (optimized at 2–4 hours) critically affect yield and purity.
Q. How should researchers characterize the structural integrity of this compound?
Routine characterization includes:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo at C8, methylthio at C2). For analogs, aromatic protons typically appear at δ 7.2–8.5 ppm, while carbonyl (C=O) resonates near δ 160–165 ppm .
- HR-MS : Verify molecular weight (e.g., [M+H⁺] = 300.12 g/mol for C₈H₆BrN₃OS).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for polymorph identification .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Limited solubility in polar solvents (e.g., water); dissolves in DMSO, DMF, or dichloromethane.
- Stability : Degrades under prolonged exposure to light or moisture. Store in inert atmospheres at 2–8°C .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when introducing electron-withdrawing substituents (e.g., bromo) to the pyridopyrimidinone core?
- Bromination strategies : Use N-bromosuccinimide (NBS) in acetic acid at 80°C to achieve selective bromination at C7. Yields drop to 50–60% if competing halogenation occurs at adjacent positions .
- Catalyst screening : Ionic liquids (e.g., [DMBSI]HSO₄) improve regioselectivity by stabilizing intermediates, reducing side reactions .
Data contradiction : Lower yields in aqueous media (e.g., 45% in formamide vs. 86% in ionic liquids) highlight solvent-catalyst interplay .
Q. What mechanisms underlie the biological activity of 8-Bromo-2-(methylthio)pyridopyrimidin-4-one analogs, and how can contradictory assay results be resolved?
- Target engagement : Analogs inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a pro-inflammatory enzyme. Structural analogs show IC₅₀ values of 0.2–5 µM in enzyme assays .
- Contradictory data : Discrepancies in cell-based vs. enzymatic assays may arise from off-target effects or poor membrane permeability. Use orthogonal assays (e.g., SPR, thermal shift) to validate binding .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of brominated pyridopyrimidinones?
- Molecular docking : Simulate interactions with mPGES-1 (PDB: 4YL0) to prioritize analogs with improved binding affinity.
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.5) but high plasma protein binding (>90%), necessitating structural modifications (e.g., PEGylation) for in vivo efficacy .
Q. How do structural modifications at C2 (methylthio group) and C8 (bromo) impact bioactivity?
A SAR study of analogs reveals:
Q. Methodological Recommendations :
- For synthesis : Prioritize one-pot methods with ionic liquid catalysts to minimize purification steps .
- For bioactivity : Combine enzymatic and cell-based assays with computational modeling to resolve mechanistic ambiguities .
- For SAR : Systematically vary substituents at C2 and C8 while monitoring LogP and solubility to balance potency and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
